molecular formula C20H21NO7S2 B2718126 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 896323-55-0

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B2718126
CAS RN: 896323-55-0
M. Wt: 451.51
InChI Key: KIAGLHZEKPHRMR-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide, also known as Furosemide, is a widely used diuretic medication. It is a sulfonamide derivative and is commonly used to treat edema associated with congestive heart failure, cirrhosis of the liver, and renal disease. Furosemide is known for its rapid onset of action, high efficacy, and low cost.

Mechanism of Action

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis. This compound also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis due to increased excretion of hydrogen ions. This compound can cause ototoxicity, which is damage to the inner ear resulting in hearing loss. It can also cause hyperuricemia, which can lead to gout.

Advantages and Limitations for Lab Experiments

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is readily available and inexpensive. It has a rapid onset of action and can be easily administered. This compound also has well-established dosing guidelines. However, this compound has several limitations for lab experiments. It can cause electrolyte imbalances, which can affect experimental outcomes. This compound can also cause ototoxicity, which can affect hearing in animal models. Additionally, this compound can cause hyperuricemia, which can affect uric acid levels in animal models.

Future Directions

There are several future directions for research on N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide. One area of research could focus on developing new formulations of this compound that have improved bioavailability and fewer side effects. Another area of research could investigate the use of this compound in combination with other medications to treat various medical conditions. Additionally, research could focus on the use of this compound in veterinary medicine to treat conditions such as congestive heart failure and renal disease in animals.

Synthesis Methods

The synthesis of N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-aminophenylsulfonamide in the presence of sodium hydroxide. The resulting product is then reacted with 2-furoyl chloride to produce this compound. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide has been extensively studied for its diuretic properties and has been used in clinical trials to treat various medical conditions. It has also been used in research studies to investigate its effects on the cardiovascular system, renal function, and electrolyte balance. This compound has been shown to be effective in reducing blood pressure, improving renal function, and reducing edema in patients with heart failure.

properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S2/c1-26-15-10-11-17(27-2)19(13-15)30(24,25)21-14-20(18-9-6-12-28-18)29(22,23)16-7-4-3-5-8-16/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAGLHZEKPHRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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